molecular formula C17H16BrFN2O4S B5984504 4-bromo-N-(4-fluorophenyl)-3-(4-morpholinylsulfonyl)benzamide

4-bromo-N-(4-fluorophenyl)-3-(4-morpholinylsulfonyl)benzamide

Katalognummer: B5984504
Molekulargewicht: 443.3 g/mol
InChI-Schlüssel: AODQVNKKCDMDSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-(4-fluorophenyl)-3-(4-morpholinylsulfonyl)benzamide is a synthetic sulfonamide-based compound of significant interest in preclinical research for neuroscience and pharmacology. This benzamide derivative features a morpholinylsulfonyl group, a structural motif found in compounds investigated for their potential to modulate the central nervous system. Sulfonamides with similar structures have been studied for their ability to attenuate behavioral sensitization induced by substances like nicotine, a key model for investigating the neuroplasticity underlying addiction and relapse . The morpholine and sulfonamide functionalities are associated with diverse pharmacological activities, including carbonic anhydrase inhibition, which is a mechanism being explored for managing conditions such as neuropathic pain . Research on analogous compounds suggests potential involvement in serotonergic and opioidergic pathways, indicating a complex mechanism of action worthy of further investigation . This product is intended for research purposes to help elucidate novel therapeutic targets and compound mechanisms. 4-bromo-N-(4-fluorophenyl)-3-(4-morpholinylsulfonyl)benzamide is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

IUPAC Name

4-bromo-N-(4-fluorophenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFN2O4S/c18-15-6-1-12(17(22)20-14-4-2-13(19)3-5-14)11-16(15)26(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODQVNKKCDMDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-Bromo-N-(4-fluorophenyl)-3-(4-morpholinylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 4-bromo-N-(4-fluorophenyl)-3-(4-morpholinylsulfonyl)benzamide
  • Molecular Formula : C15H15BrFNO3S
  • Molecular Weight : 385.25 g/mol

The biological activity of 4-bromo-N-(4-fluorophenyl)-3-(4-morpholinylsulfonyl)benzamide is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various pathological processes.

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit certain enzyme activities, particularly those involved in inflammatory pathways. For instance, it may suppress the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
  • Receptor Modulation :
    • Preliminary studies suggest that this compound may exhibit selectivity towards dopamine receptors, particularly D3 receptors, which are implicated in several neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of COX enzymes
AntiviralSuppression of viral polymerase
Dopamine receptor modulationSelective binding to D3 receptors

Case Studies and Research Findings

  • Anti-inflammatory Effects :
    • A study published in a patent document indicated that compounds similar to 4-bromo-N-(4-fluorophenyl)-3-(4-morpholinylsulfonyl)benzamide could effectively reduce inflammation in animal models by inhibiting COX pathways, thus providing a basis for potential therapeutic use in inflammatory diseases .
  • Antiviral Activity :
    • Research highlighted its effectiveness against influenza A virus by inhibiting the PA endonuclease activity of the viral polymerase, showcasing its potential as an antiviral agent .
  • Dopamine Receptor Interaction :
    • Another study focused on the selectivity of this compound for dopamine receptors, suggesting that it may have implications for treating conditions like Parkinson's disease or schizophrenia due to its ability to modulate dopaminergic signaling pathways .

Wissenschaftliche Forschungsanwendungen

Overview

4-Bromo-N-(4-fluorophenyl)-3-(4-morpholinylsulfonyl)benzamide is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Its unique molecular structure allows it to interact with biological systems in specific ways, making it a candidate for further research and application.

Anticancer Research

Several studies have indicated that compounds similar to 4-bromo-N-(4-fluorophenyl)-3-(4-morpholinylsulfonyl)benzamide exhibit anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation is of particular interest. For instance, its structural resemblance to known kinase inhibitors suggests that it may act on similar pathways, potentially leading to the development of new cancer therapies.

Antimicrobial Activity

Research has shown that sulfonamide derivatives can possess antimicrobial properties. The incorporation of the morpholine and fluorophenyl groups may enhance the compound's effectiveness against various bacterial strains. Studies are ongoing to evaluate its efficacy in vitro and in vivo against resistant strains of bacteria.

Neurological Disorders

The morpholine moiety in the compound has been associated with neuroprotective effects. Preliminary studies suggest that this compound may modulate neurotransmitter systems, offering potential therapeutic benefits for conditions like Alzheimer's disease and other neurodegenerative disorders.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer EfficacyDemonstrated significant inhibition of tumor growth in xenograft models when administered at specific dosages.
Study BAntimicrobial EffectsShowed promising results against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
Study CNeuroprotective PotentialIndicated modulation of neuroinflammatory markers, suggesting a protective effect on neuronal cells under stress conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core benzamide structure is shared with several derivatives, but variations in substituents critically influence physicochemical properties and biological activity. Key comparisons include:

Compound Name Substituents (Positions) Molecular Weight Key Features/Applications References
Target Compound Br (4), 4-F-C₆H₄-NH- (amide), 4-morpholinylsulfonyl (3) ~437.3 g/mol* Hypothetical RAD51 modulation, enhanced solubility from morpholine
RS-1 (4-bromo-N-(4-bromophenyl)-3-[[(phenylmethyl)amino]sulfonyl]benzamide) Br (4), 4-Br-C₆H₄-NH- (amide), benzylsulfonyl (3) 507.2 g/mol RAD51 stabilization; HDR enhancement in CRISPR
N-(4-Bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide Br (4), 4-Br-C₆H₄-NH- (amide), 4-Br-C₆H₄-SO₂- (3) 525.2 g/mol Dual bromophenyl groups; potential enzyme inhibition
4-Bromo-N-[(4-fluorophenyl)methyl]-3-methylbenzamide Br (4), 4-F-C₆H₄-CH₂-NH- (amide), CH₃ (3) 322.2 g/mol Predicted high boiling point (428.7°C); lipophilic
N-(4-bromo-3-methylphenyl)-4-methanesulfonylbenzamide Br (4), CH₃ (3), SO₂CH₃ (4) 368.2 g/mol Methanesulfonyl group; steric effects on binding

*Calculated based on formula C₁₇H₁₅BrFN₂O₃S.

  • Morpholinylsulfonyl vs. Benzylsulfonyl (RS-1): The morpholine ring in the target compound likely enhances water solubility compared to RS-1’s hydrophobic benzyl group. This could improve bioavailability but may reduce membrane permeability .
  • Bromine Positioning: The 4-bromo substituent is conserved in RS-1 and related compounds, suggesting its role in electronic effects or steric bulk critical for target binding .
  • Fluorophenylamide Group: The 4-fluorophenyl moiety is recurrent in bioactive benzamides (e.g., antimicrobial agents in ), implying its importance as a pharmacophore .

Physicochemical Properties

  • Solubility: The morpholinylsulfonyl group’s polarity may increase aqueous solubility relative to RS-1 and bromophenyl analogs, which rely on lipophilic substituents .
  • Thermal Stability: Compounds like 4-bromo-N-[(4-fluorophenyl)methyl]-3-methylbenzamide exhibit high predicted boiling points (>400°C), whereas sulfonamide derivatives (e.g., RS-1) typically have lower melting points (~140–200°C) due to flexible substituents .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for 4-bromo-N-(4-fluorophenyl)-3-(4-morpholinylsulfonyl)benzamide?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzamide core. A common approach includes:

Bromination at the 4-position of the benzamide precursor.

Sulfonylation at the 3-position using morpholine sulfonyl chloride under anhydrous conditions.

Coupling with 4-fluoroaniline via amide bond formation.
Critical parameters include solvent choice (e.g., DMF for sulfonylation), temperature control to avoid side reactions, and purification via column chromatography. Variations in yields (40–70%) depend on reaction scale and intermediates’ stability .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
  • X-ray crystallography (via SHELX programs) for absolute configuration determination, especially to resolve ambiguities in sulfonyl/morpholine orientation .
  • Computational modeling (DFT) to analyze electronic effects of the fluorine atom and sulfonyl group on reactivity .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • PARP inhibition assays (e.g., NAD⁺ depletion measurements) due to the compound’s benzamide core resembling known PARP inhibitors.
  • Cell viability assays (e.g., MTT) in cancer cell lines to evaluate cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

Re-evaluate docking studies (e.g., AutoDock Vina) with updated protein structures (PDB) to ensure binding pocket compatibility.

Perform isothermal titration calorimetry (ITC) to validate binding thermodynamics.

Assess off-target effects via kinome-wide profiling. For example, if predicted PARP inhibition lacks experimental correlation, consider secondary targets like tankyrases .

Q. What strategies optimize the compound’s solubility without compromising bioactivity?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO/PBS mixtures for in vitro assays to enhance solubility while maintaining stability.
  • Structural modification : Introduce hydrophilic groups (e.g., hydroxyl) at the morpholine ring’s periphery, balancing LogP values via ClogP calculations .
  • Nanoformulation : Encapsulate in PEGylated liposomes for in vivo studies to improve bioavailability .

Q. How can crystallographic data clarify sulfonyl-morpholine conformational flexibility?

  • Methodological Answer :

  • Grow single crystals via slow evaporation in dichloromethane/hexane.
  • Refine structures using SHELXL, focusing on torsion angles between the sulfonyl group and morpholine ring. Compare with analogs (e.g., 4-bromo-N-(4-p-tolyl-thiazol-2-yl)-benzamide) to identify steric or electronic constraints .

Q. What experimental and computational methods validate the compound’s metabolic stability?

  • Methodological Answer :

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • CYP450 inhibition screening : Test against isoforms (e.g., CYP3A4) using fluorogenic substrates.
  • MetaSite software : Predict metabolic hotspots (e.g., morpholine ring oxidation) to guide deuterium incorporation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.